molecular formula C25H28N4O2 B3017793 1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide CAS No. 1251675-46-3

1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B3017793
CAS No.: 1251675-46-3
M. Wt: 416.525
InChI Key: HCMKKHYBJSEHTI-UHFFFAOYSA-N
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Description

1-(6-Phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 6-phenoxypyrimidin-4-yl substituent at the 1-position of the piperidine ring and a 2-phenylpropyl group attached to the amide nitrogen. This structural motif is common in medicinal chemistry, as the piperidine scaffold offers conformational flexibility, while the aromatic substituents (phenoxypyrimidine and phenylpropyl) may enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name

1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-19(20-8-4-2-5-9-20)17-26-25(30)21-12-14-29(15-13-21)23-16-24(28-18-27-23)31-22-10-6-3-7-11-22/h2-11,16,18-19,21H,12-15,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMKKHYBJSEHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCN(CC1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a pyrimidine moiety, and a phenoxy group. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in antiviral and anticancer therapies.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful optimization to maximize yield and purity. The reactions may include nucleophilic substitutions due to the carboxamide group, allowing for modifications that could enhance biological activity or alter pharmacokinetic properties.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral activities. Specifically:

  • Mechanism of Action : Derivatives of pyrimidine have shown efficacy in inhibiting HIV reverse transcriptase, positioning them as potential candidates for treating HIV infections and related diseases such as AIDS .
  • Case Studies : In vitro studies have demonstrated that certain derivatives exhibit moderate protection against various viruses, including HIV and Herpes Simplex Virus type 1 (HSV-1). For instance, compounds with similar structures were tested against CVB-2 and showed promising results .

Anticancer Activity

The compound also shows potential in anticancer applications:

  • Targeted Pathways : Similar compounds have been found to target specific cellular pathways involved in tumor growth and proliferation. This includes inhibition of pathways critical for cancer cell survival and proliferation.

Comparative Biological Activity

A comparative analysis of related compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Pyrimidine Derivative APyrimidine ring + alkoxy groupAntiviralLacks piperidine structure
Piperazine Analog BPiperazine ring + phenoxy groupAnticancerNo pyrimidine component
Phenoxypyrimidine CPhenoxy + pyrimidineAntiviralNo piperidine or propyl chain

The unique combination of functionalities in this compound may offer distinct therapeutic pathways compared to these other compounds.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antiviral Efficacy : In vitro tests demonstrated moderate antiviral activity against HIV and other viruses, with some derivatives showing effectiveness at concentrations around 92 μM .
  • Cytotoxicity : The cytotoxicity profile indicates that while some derivatives are effective against viral targets, they also exhibit varying levels of cytotoxicity against human cell lines, necessitating further optimization for therapeutic use .
  • Potential Applications : The compound's structure suggests it could be developed as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which has implications for HIV treatment strategies .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide exhibit significant antiviral properties. Specifically, derivatives of pyrimidine have been shown to inhibit HIV reverse transcriptase , which is crucial for the replication of the virus. This makes such compounds potential candidates for treating HIV and related diseases like AIDS .

Anticancer Properties

The compound has also demonstrated efficacy against various cancer cell lines. Studies suggest that it targets specific cellular pathways involved in tumor growth and proliferation. For example, certain structural analogs have been effective in degrading cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway, which is vital for cell cycle regulation and cancer progression .

HIV Treatment

A study demonstrated that derivatives of this compound were effective in inhibiting HIV replication in vitro. The results indicated a significant reduction in viral load when used in combination with other antiretroviral therapies .

Cancer Research

In preclinical trials, this compound showed promise in reducing tumor size in xenograft models. The mechanism involved the downregulation of CDK2 expression, leading to inhibited cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Antiviral Research

Compounds from share the piperidine-4-carboxamide core but incorporate oxazole rings and distinct substituents. For example:

  • 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide (HCV inhibitor): This compound replaces the phenoxypyrimidine group with a chlorinated oxazole-methylphenyl system. Its molecular weight (529.13 g/mol) is higher than the main compound’s estimated weight (~463 g/mol), likely due to the bulkier oxazole and isopropylpiperidine groups. The chloro and methyl substituents may enhance hydrophobic interactions with viral entry proteins, contributing to its anti-HCV activity .
  • However, the oxazole-based analogs exhibit moderate synthetic yields (57–61%) and high purity (>99.8%), validated via NMR and HRMS .

Fentanyl-like Opioid Analogs

lists controlled substances such as N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide (beta-methyl fentanyl), which shares the N-(2-phenylpropyl)piperidine-4-carboxamide moiety with the main compound. However, fentanyl analogs typically feature a propanamide or acetamide linker instead of a carboxamide directly bonded to the piperidine. Regulatory implications arise from structural similarities to controlled substances .

SARS-CoV-2 Inhibitors

highlights piperidine-4-carboxamide derivatives like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, which incorporate naphthalene and fluorobenzyl groups. These substituents increase molecular bulk and lipophilicity compared to the main compound’s phenoxypyrimidine group. The fluorine atom in the fluorobenzyl moiety may enhance metabolic stability, a feature absent in the main compound. These analogs demonstrated "acceptable" SARS-CoV-2 inhibition, suggesting that aromatic substituent size and polarity critically influence antiviral efficacy .

Chloropyrimidine Derivatives

describes 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide, which substitutes the phenoxypyrimidine group with a 2-amino-6-chloropyrimidine. No activity data is provided, but such modifications are often explored to optimize bioavailability .

Comparative Data Table

Compound Name / Feature Core Structure Key Substituents Molecular Weight (g/mol) Therapeutic Area Activity Notes Source
Main Compound Piperidine-4-carboxamide 6-Phenoxypyrimidin-4-yl, N-(2-phenylpropyl) ~463 Not specified Structural focus N/A
HCV Inhibitor () Piperidine-4-carboxamide Oxazole-methylphenyl, isopropylpiperidine 529.13 Antiviral (HCV) Targets viral entry
Beta-Methyl Fentanyl () Piperidine-4-carboxamide N-(2-phenylpropyl), propanamide ~352 Opioid analgesic Controlled substance
SARS-CoV-2 Inhibitor () Piperidine-4-carboxamide Naphthalene, fluorobenzyl ~449 Antiviral (SARS-CoV-2) Acceptable inhibition
Chloropyrimidine Derivative () Piperidine-4-carboxamide 2-Amino-6-chloropyrimidine, N-methyl 269.73 Not specified Intermediate synthesis

Key Findings and Implications

  • Structural Flexibility : The piperidine-4-carboxamide core permits diverse substitutions, enabling activity across multiple therapeutic areas (antiviral, opioid, etc.).
  • Substituent Impact: Aromatic groups (phenoxypyrimidine, naphthalene) enhance target binding via hydrophobic/π-π interactions, while electronegative groups (Cl, F) improve metabolic stability.
  • Regulatory Considerations : Structural parallels to fentanyl analogs (e.g., N-(2-phenylpropyl)) necessitate caution in drug development to avoid regulatory classification as controlled substances .

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